molecular formula C13H9N3O B8278346 6-(Pyridin-2-yl)quinazolin-4-ol

6-(Pyridin-2-yl)quinazolin-4-ol

Cat. No.: B8278346
M. Wt: 223.23 g/mol
InChI Key: XYQLPNJGBOFZBR-UHFFFAOYSA-N
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Description

6-(Pyridin-2-yl)quinazolin-4-ol is a heterocyclic compound featuring a quinazoline core substituted with a pyridin-2-yl group at position 6 and a hydroxyl group at position 4. The pyridin-2-yl substituent introduces nitrogen-rich aromaticity, which may enhance hydrogen bonding and π-π stacking interactions with biological targets.

Properties

Molecular Formula

C13H9N3O

Molecular Weight

223.23 g/mol

IUPAC Name

6-pyridin-2-yl-3H-quinazolin-4-one

InChI

InChI=1S/C13H9N3O/c17-13-10-7-9(11-3-1-2-6-14-11)4-5-12(10)15-8-16-13/h1-8H,(H,15,16,17)

InChI Key

XYQLPNJGBOFZBR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=CC3=C(C=C2)N=CNC3=O

Origin of Product

United States

Comparison with Similar Compounds

6-[(1H-Benzimidazol-2-ylsulfanyl)methyl]-2-[(6-methoxy-4-methylquinazolin-2-yl)amino]pyrimidin-4-ol

  • Key Features :
    • A pyrimidin-4-ol core linked to a 6-methoxy-4-methylquinazoline moiety and a benzimidazole-sulfanylmethyl group.
    • Substituents : Methoxy (position 6 of quinazoline), methyl (position 4 of quinazoline), and benzimidazole-sulfanylmethyl (position 6 of pyrimidine).
    • Molecular Formula : C₃₂H₂₈N₁₀O₃S (inferred from evidence) | Molecular Weight : 297.31 g/mol (exact value from ).
  • Methoxy and methyl groups on the quinazoline may reduce steric hindrance compared to bulkier substituents.

2-(Pyridin-4-yl)-5,6,7,8-tetrahydroquinazolin-4-ol

  • Key Features: A partially saturated quinazoline ring (tetrahydro) with a pyridin-4-yl substituent. Substituents: Pyridin-4-yl (position 2), hydroxyl (position 4). Molecular Formula: C₁₃H₁₃N₃O | Molecular Weight: 227.26 g/mol (calculated).
  • Comparison :
    • The tetrahydro ring reduces aromaticity, likely diminishing π-π interactions critical for target binding.
    • Pyridin-4-yl (vs. pyridin-2-yl in the target) alters hydrogen-bonding geometry due to nitrogen positioning.

2-[(6-Ethoxy-4-methylquinazolin-2-yl)amino]-6-{[(4-methylphenyl)sulfanyl]methyl}pyrimidin-4-ol

  • Key Features :
    • Ethoxy (position 6 of quinazoline) and p-tolylsulfanylmethyl (position 6 of pyrimidine) substituents.
    • Substituents : Ethoxy (bulkier than methoxy), methyl (quinazoline), and aryl-sulfanyl group.
    • Molecular Formula : C₂₄H₂₄N₆O₂S (inferred).
  • Comparison :
    • Ethoxy increases hydrophobicity and steric bulk compared to the target’s pyridinyl group, possibly affecting membrane permeability.
    • The p-tolylsulfanyl group may enhance oxidative stability but reduce aqueous solubility.

2-[(7-Methoxy-4-methylquinazolin-2-yl)amino]-6-methylpyrimidin-4-ol

  • Key Features :
    • Methoxy at position 7 (vs. 6 in other compounds) and methyl on pyrimidine.
    • Molecular Formula : C₁₅H₁₅N₅O₂ | Molecular Weight : 297.31 g/mol ().
  • Comparison :
    • Position 7 methoxy on quinazoline may disrupt planar stacking interactions compared to position 6 substituents.
    • Methyl on pyrimidine introduces steric effects absent in the target compound.

Comparative Data Table

Compound Name (Reference) Molecular Formula Molecular Weight (g/mol) Key Substituents Structural Features Notes
This compound (Target) C₁₃H₉N₃O 231.23 (calculated) Pyridin-2-yl (position 6), hydroxyl (position 4) Fully aromatic quinazoline core Hypothetical structure based on naming
6-[(1H-Benzimidazol-2-ylsulfanyl)methyl]-2-[(6-methoxy-4-methylquinazolin-2-yl)amino]pyrimidin-4-ol () C₃₂H₂₈N₁₀O₃S 297.31 Methoxy (quinazoline), benzimidazole-sulfanylmethyl (pyrimidine) Hybrid pyrimidine-quinazoline Enhanced hydrophobicity from benzimidazole
2-(Pyridin-4-yl)-5,6,7,8-tetrahydroquinazolin-4-ol () C₁₃H₁₃N₃O 227.26 Pyridin-4-yl (position 2), tetrahydro ring Reduced aromaticity Discontinued commercial availability
2-[(6-Ethoxy-4-methylquinazolin-2-yl)amino]-6-{[(4-methylphenyl)sulfanyl]methyl}pyrimidin-4-ol () C₂₄H₂₄N₆O₂S 476.55 (calculated) Ethoxy (quinazoline), p-tolylsulfanylmethyl (pyrimidine) Ethoxy increases bulk Potential metabolic stability
2-[(7-Methoxy-4-methylquinazolin-2-yl)amino]-6-methylpyrimidin-4-ol () C₁₅H₁₅N₅O₂ 297.31 Methoxy (position 7), methyl (pyrimidine) Non-planar methoxy positioning Steric effects from methyl

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